Tegavivint

Wnt signaling TBL1 β-catenin

Researchers investigating the TBL1/β-catenin axis require tool compounds with clinical translatability that conventional Wnt inhibitors cannot provide. Tegavivint is the only TBL1-targeted antagonist in clinical development, directly disrupting the TBL1/β-catenin complex to promote nuclear β-catenin degradation. • IC50 <10 nM against β-catenin pathway; antiproliferative IC50s of 9-80 nM across cancer cell lines • Clinically validated with Phase 1/2 PK, safety, and tolerability data for dose translation and PK/PD modeling • Supplied at ≥98% purity with batch-specific CoA and global shipping

Molecular Formula C28H36N4O6S2
Molecular Weight 588.7 g/mol
CAS No. 1227637-23-1
Cat. No. B612154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegavivint
CAS1227637-23-1
SynonymsBC2059;  BC-2059;  BC 2059;  tegavivint;  Tegatrabetan,
Molecular FormulaC28H36N4O6S2
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C
InChIInChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3
InChIKeyOMWCXCBGEFHCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tegavivint Identity and Baseline Characteristics


Tegavivint (also known as Tegatrabetan or BC2059) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway with the molecular formula C28H36N4O6S2 and a molecular weight of 588.74 g/mol [1]. It functions as a selective antagonist of nuclear β-catenin by binding to Transducin β-like Protein 1 (TBL1), thereby disrupting the TBL1/β-catenin complex and promoting the degradation of free nuclear β-catenin [2]. The compound is available from multiple vendors for research purposes with typical purities of ≥98% to >99%, and it demonstrates an IC50 of <10 nM against the β-catenin pathway .

Mechanism TBL1/β-catenin complex disruption, nuclear β-catenin degradation
Pathway Wnt/β-catenin transcriptional activity modulation
Research context Pathway mechanistic studies, preclinical cancer models, TBL1-focused target engagement

Why Wnt/β-Catenin Pathway Inhibitors Are Not Interchangeable


The Wnt/β-catenin signaling pathway is targeted by numerous small molecules, yet their mechanisms of action, selectivity profiles, and clinical applicability differ substantially. Tegavivint is distinguished by its unique mechanism as a TBL1 inhibitor that selectively disrupts nuclear β-catenin transcriptional activity without affecting upstream Wnt ligand secretion or membrane-bound β-catenin functions [1]. In contrast, other Wnt pathway inhibitors such as IWP-4 target Porcupine to block Wnt secretion , iCRT3 and CWP232228 disrupt β-catenin/TCF interactions , and CCT251545 inhibits CDK8/CDK19 kinases . These mechanistic distinctions translate into markedly different biological outcomes, selectivity profiles, and clinical development stages, making direct substitution scientifically invalid. The evidence presented below quantifies these critical differentiators.

IWP-4
Targets Porcupine to block Wnt secretion, mechanism differs from nuclear β-catenin disruption; experimental interpretation may shift.
iCRT3 / CWP232228
Disrupt β-catenin/TCF interaction, not TBL1 complex; transcription factor engagement profiles may not transfer.
CCT251545
Inhibits CDK8/CDK19 kinases, modulates STAT1; off-target kinase context may require separate validation.

Quantitative Differentiation Evidence


Mechanism of Action: TBL1/β-Catenin vs. Other Wnt Targets

Tegavivint uniquely targets TBL1 to disrupt the TBL1/β-catenin complex, a downstream nuclear event, whereas other Wnt pathway inhibitors target distinct nodes such as Porcupine (IWP-4), β-catenin/TCF interaction (iCRT3, CWP232228), or CDK8/CDK19 (CCT251545) [1]. This mechanistic divergence is critical for research applications requiring pathway-specific interrogation. The target engagement and downstream functional consequences differ fundamentally across these agents.

Target mechanism
Class-level inference
TBL1/β-catenin complex disruption vs Porcupine, β-catenin/TCF, CDK8/CDK19 targets
Mechanistic divergence limits direct substitution
No head-to-head comparison available
Wnt signaling TBL1 β-catenin mechanism of action

Wnt Reporter Assay Potency

In cell-based Wnt/β-catenin transcriptional reporter assays, Tegavivint demonstrates an IC50 of <10 nM . This potency is comparable to iCRT3 (IC50 = 8.2 nM in STF16-luc reporter assay) and superior to IWP-4 (IC50 = 25 nM) . However, caution is warranted as these values derive from different reporter systems (STF3a vs. STF16-luc) and cell lines, preventing direct head-to-head comparison. The data support Tegavivint's classification as a high-potency Wnt pathway inhibitor suitable for applications requiring nanomolar-range activity.

Wnt reporter potency
Data to verify
Wnt transcriptional reporter assay context; specific IC50 not reported in this source
Potency context requires confirmation
Cross-study comparison pending; iCRT3 (8.2 nM), IWP-4 (25 nM) reported elsewhere
Wnt reporter assay IC50 potency β-catenin

Pathway Selectivity Profile

Selectivity profiling reveals that Tegavivint does not impact Notch, Sonic Hedgehog, or Hippo signaling pathways at concentrations relevant for Wnt inhibition . This selectivity is a critical differentiator from less characterized Wnt inhibitors that may exhibit broader off-target effects. While comprehensive kinase panel data is not publicly available for Tegavivint, the reported pathway-level selectivity provides a baseline for comparison. In contrast, CCT251545, a CDK8/CDK19 inhibitor, demonstrates >100-fold selectivity over 291 other kinases but also modulates STAT1-regulated gene expression , highlighting distinct selectivity profiles among Wnt pathway inhibitors.

Pathway selectivity
Class-level inference
No modulation of Notch, Hedgehog, Hippo pathways at tested concentrations
Selectivity context may reduce pathway cross-talk
Kinase panel data not publicly available for Tegavivint
selectivity off-target Notch Hedgehog Hippo

Clinical Development Status

Tegavivint is the only selective inhibitor of nuclear β-catenin that works through TBL1 binding currently being evaluated in clinical studies [1]. As of 2025-2026, Tegavivint is being investigated in multiple Phase 1/2 clinical trials, including advanced hepatocellular carcinoma (NCT05797805) [2], metastatic colorectal carcinoma (NCT07463599) [3], relapsed/refractory large B-cell lymphoma [4], and pediatric solid tumors including desmoid tumors [5]. In contrast, comparator compounds such as iCRT3, IWP-4, CWP232228, and CCT251545 remain at the preclinical research stage with no active clinical trials [6]. This clinical advancement provides Tegavivint with extensive human safety, tolerability, and pharmacokinetic data that are absent for research-only comparators.

Development stage
Head-to-head
Multiple active Phase 1/2 trials (5+ indications) vs comparators: preclinical stage only
Human PK/safety data context available for translational research
Endpoint data context; not a clinical recommendation
clinical trial desmoid tumor hepatocellular carcinoma phase 1/2

Antiproliferative Activity in Cancer Cell Lines

Tegavivint exhibits nanomolar-range antiproliferative activity across multiple cancer cell lines, with IC50 values of 9 nM for proliferation inhibition and 63 nM for DNA transcription inhibition in HT-29 colorectal cancer cells, and IC50s ranging from 14-80 nM across six additional cancer cell lines . This broad antiproliferative activity is relevant for researchers studying Wnt-driven cancers. For context, CWP232228 demonstrates antiproliferative IC50 values of 0.8-2 μM in breast cancer cell lines , suggesting Tegavivint is approximately 20- to 200-fold more potent in these respective assays, though direct head-to-head comparisons under identical conditions are lacking. These data support Tegavivint's utility in in vitro cancer studies requiring robust growth inhibition at low nanomolar concentrations.

Cell proliferation
Cross-study comparable
HT-29 proliferation IC50: 9 nM; DNA transcription: 63 nM; 6 other lines: 14–80 nM
Supports cell-model potency review
CWP232228 reference: 0.8–2 µM; direct head-to-head lacking
antiproliferative IC50 cancer cell lines HT-29

In Vivo Efficacy in Osteosarcoma

In patient-derived xenograft (PDX) models of osteosarcoma, Tegavivint demonstrated significant in vivo antitumor activity. Specifically, Tegavivint treatment suppressed paired patient primary and lung metastatic tumors in three OS PDX models [1]. Quantitative gene expression analysis revealed that Tegavivint reduced ALDH1 mRNA expression from a mean relative level of 1.00 (95% CI 0.68 to 1.22) in control to 0.011 (95% CI 0.0012 to 0.056) in treated mice (P < 0.001), and β-catenin mRNA expression from a mean of 1.00 (95% CI 0.71 to 1.36) to 0.45 (95% CI 0.36 to 0.52) (P < 0.001) [1]. Comparable in vivo efficacy data for other Wnt pathway inhibitors such as iCRT3 or IWP-4 in osteosarcoma models is not available in the public domain. This evidence supports Tegavivint's utility in in vivo oncology studies, particularly those focused on metastatic progression and cancer stem cell biology.

In vivo osteosarcoma
Supporting evidence
ALDH1 mRNA reduced 91-fold (P<0.001), β-catenin mRNA 2.2-fold in OS PDX
In vivo model-response context; metastasis endpoint modulation
PDX model; comparator inhibitor data not reported
osteosarcoma in vivo metastasis ALDH1 β-catenin

Tegavivint Application Scenarios


Nuclear β-Catenin/TBL1 Complex Disruption

Researchers specifically investigating the TBL1/β-catenin interaction as a therapeutic node should select Tegavivint as their primary tool compound. As the only TBL1-targeted inhibitor in clinical development [1], Tegavivint provides a unique chemical probe for dissecting this specific protein-protein interaction. Alternative Wnt inhibitors (iCRT3, IWP-4, CCT251545, CWP232228) target different pathway nodes and are unsuitable for TBL1-focused studies [2].

Translational Research to Clinical Development

For preclinical studies intended to inform clinical trial design or translational research, Tegavivint offers the advantage of available human pharmacokinetic, safety, and tolerability data from multiple ongoing Phase 1/2 trials [3]. This clinical data package enables more accurate dose translation, PK/PD modeling, and safety benchmarking compared to research-only compounds lacking human exposure data.

Metastasis and Cancer Stem Cell Studies

Studies focused on metastatic progression or cancer stem cell biology should prioritize Tegavivint based on its demonstrated in vivo activity in osteosarcoma PDX models, where it suppressed lung metastatic tumors and reduced ALDH1 expression by 91-fold [4]. The compound's ability to target the β-catenin/ALDH1 axis makes it particularly suitable for research involving metastasis, chemoresistance, and cancer stem cell populations.

High-Potency Wnt Inhibition in Cancer Cell Lines

Investigators conducting broad antiproliferative screening across cancer cell lines will benefit from Tegavivint's nanomolar-range potency (IC50s 9-80 nM across multiple lines) . This potency profile reduces the compound quantities required for large-scale screening and ensures robust growth inhibition readouts in Wnt-driven cancer models.

Application
Selection Property
Validation Focus
TBL1/β-catenin complex disruption studies
Unique TBL1-targeted mechanism
Confirm TBL1 binding and nuclear β-catenin reduction
Preclinical-to-clinical translational research
Human PK/tolerability data context
Review available exposure data for dose-model interpretation
Metastasis and cancer stem cell models
β-catenin/ALDH1 axis model response
Metastasis endpoint and ALDH1 expression modulation
Wnt-driven cancer cell line screening
Nanomolar potency in multiple lines
Cell proliferation endpoint verification at low concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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